1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol
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Overview
Description
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol is a chemical compound characterized by the presence of dichlorophenyl and methylphenylsulfonyl groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol typically involves the reaction of 3,4-dichlorophenyl compounds with 4-methylphenylsulfonyl reagents under controlled conditions. One common method involves the use of sulfonyl chlorides and dichlorophenyl derivatives in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
Uniqueness
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol is unique due to its specific structural features and the presence of both dichlorophenyl and methylphenylsulfonyl groups.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(4-methylphenyl)sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-10-2-5-12(6-3-10)21(19,20)9-15(18)11-4-7-13(16)14(17)8-11/h2-8,15,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDIYDHPHPXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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